Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate

Description

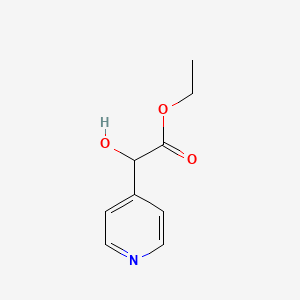

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted at the 4-position with a hydroxyacetate group. Its structure combines the hydrogen-bonding capacity of the hydroxyl group with the aromatic and basic properties of pyridine, enabling diverse reactivity and intermolecular interactions .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-pyridin-4-ylacetate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-3-5-10-6-4-7/h3-6,8,11H,2H2,1H3 |

InChI Key |

IVSQQDUNLMSHAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in ethyl 2-hydroxy-2-(pyridin-4-yl)acetate undergoes oxidation to form a ketone. This reaction is typically carried out using potassium permanganate (KMnO₄) in an acidic medium, yielding 2-oxo-2-(pyridin-4-yl)acetic acid as the primary product.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic medium (H₂SO₄) | 2-oxo-2-(pyridin-4-yl)acetic acid |

Mechanism :

KMnO₄ acts as a strong oxidizing agent, cleaving the C–O bond of the alcohol group and forming a carbonyl group. The pyridine ring remains intact due to its aromatic stability.

Reduction Reactions

The ester moiety can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous ether, producing 2-hydroxy-2-(pyridin-4-yl)ethanol .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry ether, reflux | 2-hydroxy-2-(pyridin-4-yl)ethanol |

Mechanism :

LiAlH₄ donates hydride ions (H⁻), reducing the ester’s carbonyl group to a hydroxyl group while retaining the pyridine ring.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (e.g., H₃O⁺) yields 2-hydroxy-2-(pyridin-4-yl)acetic acid .

-

Basic hydrolysis (e.g., NaOH) produces the sodium salt of the acid, which can be acidified to isolate the free acid.

| Reagent | Conditions | Product |

|---|---|---|

| H₃O⁺ | Aqueous acid, reflux | 2-hydroxy-2-(pyridin-4-yl)acetic acid |

| NaOH | Aqueous base, reflux | Sodium salt (acidified to free acid) |

Mechanism :

Acid-catalyzed hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate.

Electrophilic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at positions activated by the electron-donating hydroxy group. Common reactions include:

Nitration

A mixture of concentrated HNO₃ and H₂SO₄ introduces a nitro group at the meta position relative to the existing substituent.

Halogenation

Reagents like Cl₂/FeCl₃ or Br₂ facilitate halogenation, producing chloro- or bromo-substituted derivatives.

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 3-nitro-2-hydroxy-2-(pyridin-4-yl)acetate |

| Chlorination | Cl₂/FeCl₃ | Para | 4-chloro-2-hydroxy-2-(pyridin-4-yl)acetate |

Mechanism :

The hydroxy group activates the pyridine ring toward electrophilic attack. Nitration proceeds via the formation of a nitronium ion (NO₂⁺), while halogenation involves electrophilic halogens generated in situ.

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 150°C may lead to decarboxylation or ring-opening reactions.

-

Light sensitivity : Exposure to UV light can induce radical-based side reactions, necessitating storage in amber glass .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its hydroxy and ester groups:

| Compound | Oxidation Rate | Reduction Efficiency |

|---|---|---|

| This compound | High (due to –OH) | Moderate |

| Ethyl 2-(pyridin-4-yl)acetate | None (no –OH) | High |

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Oxidation : Producing 2-oxo-2-(pyridin-4-yl)acetic acid.

- Reduction : Yielding 2-hydroxy-2-(pyridin-4-yl)ethanol.

- Substitution Reactions : Leading to the formation of nitro or halogenated derivatives of the pyridine ring.

These reactions are essential for modifying the compound for specific applications in drug development and synthesis, highlighting its versatility as a building block in organic chemistry.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, making it a candidate for various applications in medicinal chemistry. Key areas of investigation include:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown potential against methionine aminopeptidases from various pathogens, demonstrating inhibition rates of up to 87% against specific bacterial strains .

Table 1: Antimicrobial Activity Against Various Enzymes

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Compound 1g | SpMetAP (Streptococcus pneumoniae) | 84 |

| Compound 3d | MtMetAP (Mycobacterium tuberculosis) | 79 |

| Compound 5e | EfMetAP (Enterococcus faecalis) | 87 |

Anti-inflammatory Potential

This compound has also been explored for its anti-inflammatory properties. In vitro and in vivo experiments indicate that it may modulate immune responses by inhibiting pro-inflammatory mediators, thus showing promise for conditions associated with inflammation.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Some notable research findings include:

- Therapeutic Properties : Studies suggest that this compound may possess anti-inflammatory and antimicrobial activities, which could be beneficial in treating infections and inflammatory diseases.

- Biochemical Probes : Its ability to interact with enzymes and receptors positions it as a valuable biochemical probe for studying biological processes and drug interactions .

- Wound Healing : Research has indicated that it may influence collagen synthesis, potentially aiding in wound healing processes.

Case Study 1: Inhibition of Methionine Aminopeptidases

A study focused on the inhibition of methionine aminopeptidases from various bacterial strains demonstrated the effectiveness of this compound. The compound displayed differential inhibition rates, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory effects of this compound using cell culture models. The results indicated a significant reduction in cytokine levels, supporting its application in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(Pyridin-4-yl)-2-((2,4,6-Trimethoxybenzyl)thio)Acetate (S4)

Structural Differences : Replaces the hydroxyl group with a thioether-linked 2,4,6-trimethoxybenzyl moiety.

Physicochemical Properties :

- Increased molecular weight and lipophilicity due to the bulky trimethoxybenzyl group.

- The thioether enhances nucleophilic reactivity compared to the hydroxyl group in the parent compound.

Synthesis : Synthesized via lithium hexamethyldisilazide (LiHMDS) deprotonation and thiosulfonate addition at −78°C, highlighting sensitivity to steric and electronic effects .

N-(4-Chloro-3-(2-Oxo-2-(Pyridin-4-yl)Ethyl)Phenyl)-2-(4-Ethylphenoxy)Acetamide

Structural Differences : Features an acetamide chain and a ketone group instead of the ester and hydroxyl group.

Functional Implications :

Ethyl 2-(Piperidin-4-yl)Acetate

Structural Differences : Replaces the pyridine ring with a saturated piperidine ring.

Key Properties :

- Log Po/w : 0.92 (more hydrophilic than pyridine analogues due to reduced aromaticity).

- Hydrogen Bonding: Higher hydrogen-bond donor/acceptor count (2/3 vs. 1/4 in the parent compound), enhancing solubility in polar solvents.

- Bioavailability : Improved BBB permeability (BBB score: 0.92 vs. 0.85 for pyridine derivatives) due to reduced planar rigidity .

Ethyl 2-Phenylacetoacetate

Structural Differences : Substitutes pyridine with a phenyl group.

Reactivity and Applications :

- Lacks nitrogen-based hydrogen bonding, reducing interaction with biological targets like kinases.

- Widely used in Knoevenagel condensations due to the reactive α-keto ester group .

Ethyl 2-{[4-(Pyridin-4-yl)Pyrimidin-2-yl]-Sulfanyl}Acetate

Structural Differences : Incorporates a pyrimidine ring linked via a sulfanyl group.

Crystallographic Data :

- Mean C–C bond length : 0.003 Å (indicative of high crystallinity).

- Hydrogen Bonding : Sulfanyl group participates in weaker S–H···O interactions compared to O–H···N in the parent compound .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.

The synthesis of this compound typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol, often using an acid catalyst such as sulfuric acid under reflux conditions. This method allows for the efficient production of the compound, which can also be scaled up in industrial settings using continuous flow reactors for better control over reaction parameters.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

1. Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | 128 µg/mL |

| Salmonella typhimurium | 256 µg/mL |

2. Enzyme Inhibition:

The compound has been evaluated for its inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial for protein maturation in various pathogens. For instance, it exhibited up to 84% inhibition against SpMetAP from Streptococcus pneumoniae at a concentration of 100 µM . This selective inhibition suggests potential use in developing new antimicrobial agents targeting these enzymes.

3. Anti-inflammatory Properties:

Studies have indicated that this compound may possess anti-inflammatory effects by modulating immune responses or inhibiting pro-inflammatory mediators. In vitro experiments have shown that it can reduce cytokine levels in activated immune cells, suggesting its utility in treating inflammatory conditions.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains to assess its antimicrobial activity. The results indicated that the compound had a broad spectrum of activity, particularly effective against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Interaction Analysis

A molecular docking study demonstrated that this compound binds effectively to the active sites of MetAPs. The binding affinity was analyzed through computational modeling, providing insights into how structural modifications could enhance its inhibitory potency against specific targets .

Q & A

Q. What precautions are necessary when handling hygroscopic or light-sensitive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.